N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9647701
InChI: InChI=1S/C17H17N3O2/c1-11-4-7-14(9-15(11)20-16(21)12-5-6-12)19-17(22)13-3-2-8-18-10-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,22)(H,20,21)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide

CAS No.:

Cat. No.: VC9647701

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide -

Specification

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H17N3O2/c1-11-4-7-14(9-15(11)20-16(21)12-5-6-12)19-17(22)13-3-2-8-18-10-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key OAMFTUOMYQTDBL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3

Introduction

Understanding the Compound

The compound “N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide” is a nicotinamide derivative. Nicotinamides are commonly studied for their biological activities, including potential roles in medicinal chemistry as enzyme inhibitors, anti-inflammatory agents, or other therapeutic applications.

Potential Applications

While specific data for this compound is unavailable in the provided sources, similar nicotinamide derivatives are often investigated for:

  • Anti-inflammatory properties.

  • Enzyme inhibition (e.g., PARP inhibitors in cancer therapy).

  • Modulation of nicotinic acetylcholine receptors (nAChRs), which are relevant in neurological disorders.

Research Approach

To study this compound further:

  • Synthesis: Explore synthetic routes for creating the compound, focusing on amide bond formation and selective substitutions.

  • Characterization: Use techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure.

  • Biological Testing: Conduct in silico docking studies to predict binding affinity to biological targets, followed by in vitro assays for activity validation.

Data Representation

If experimental data were available, it would typically be represented as follows:

PropertyValue/Description
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight~269.30 g/mol
Melting Point(To be determined experimentally)
SolubilitySoluble in organic solvents like DMSO
Biological Activity(To be determined through assays)

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